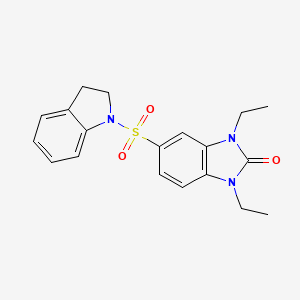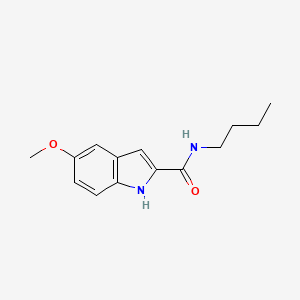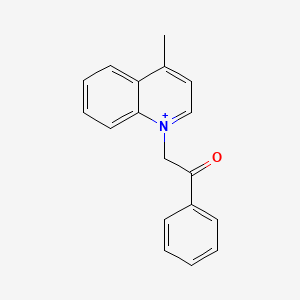
5-(2,3-Dihydroindol-1-ylsulfonyl)-1,3-diethyl-2-benzimidazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-dihydroindol-1-ylsulfonyl)-1,3-diethyl-2-benzimidazolone is a member of benzimidazoles.
Wissenschaftliche Forschungsanwendungen
1. Receptor Ligand Activity
Benzimidazolone derivatives, closely related to 5-(2,3-Dihydroindol-1-ylsulfonyl)-1,3-diethyl-2-benzimidazolone, have been found to act as ligands for the 5-HT4 receptor in the rat oesophagus. These compounds show potent agonist activity, providing insights into their potential pharmacological applications (Baxter & Clarke, 1992).
2. Antimicrobial Properties
Research indicates that benzimidazolone derivatives, including those similar to the specified compound, have significant antimicrobial properties. They have been shown to be effective against a range of bacterial strains including Escherichia coli and Staphylococcus aureus, and fungal strains like Candida albicans and Aspergillus niger (Padalkar et al., 2016).
3. Potential in Treating Diabetes
A study on 1,3-Bis(arylsulfonyl)-benzimidazolones, related to the compound , indicates potential hypoglycemic properties. This suggests a possible role in diabetes treatment, showcasing the compound's therapeutic potential (Ahmad et al., 2002).
4. Photo-Physical Characteristics
Benzimidazolone derivatives have been studied for their photo-physical properties. They demonstrate excited state intra-molecular proton transfer pathway characteristics, which might have applications in the development of fluorescent materials (Padalkar et al., 2011).
5. Anticorrosive and Antibacterial Activities
Recent studies show benzimidazolone derivatives having potential anticorrosive properties for metals like iron, and effective antibacterial activities against various microbial strains (Saber et al., 2021).
Eigenschaften
Produktname |
5-(2,3-Dihydroindol-1-ylsulfonyl)-1,3-diethyl-2-benzimidazolone |
|---|---|
Molekularformel |
C19H21N3O3S |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
5-(2,3-dihydroindol-1-ylsulfonyl)-1,3-diethylbenzimidazol-2-one |
InChI |
InChI=1S/C19H21N3O3S/c1-3-20-17-10-9-15(13-18(17)21(4-2)19(20)23)26(24,25)22-12-11-14-7-5-6-8-16(14)22/h5-10,13H,3-4,11-12H2,1-2H3 |
InChI-Schlüssel |
FZBLPYSJDSHKAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)N(C1=O)CC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[(5-Tert-butyl-2-methyl-3-furanyl)-oxomethyl]amino]-4,5-dimethoxybenzoic acid methyl ester](/img/structure/B1223823.png)
![6-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)anilino]-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1223825.png)
![N-(5-bromo-8-quinolinyl)-5-[(4-chloro-1-pyrazolyl)methyl]-2-furancarboxamide](/img/structure/B1223827.png)
![N2-phenyl-6-[[(1-phenyl-5-tetrazolyl)thio]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1223828.png)
![N-[[3-chloro-2-(4-morpholinyl)anilino]-sulfanylidenemethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B1223831.png)
![3-[[3-(4-Morpholinyl)-1,4-dioxo-2-naphthalenyl]amino]benzoic acid](/img/structure/B1223833.png)
![N-[2-(propan-2-ylamino)-1,3-benzodioxol-2-yl]carbamic acid ethyl ester](/img/structure/B1223837.png)

![N-[(benzenesulfonylhydrazo)-sulfanylidenemethyl]-4-methylbenzamide](/img/structure/B1223839.png)
![(5Z)-1-(3-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1223840.png)
![2-[(2E)-2-(1,4-dimethylquinolin-2-ylidene)ethylidene]propanedinitrile](/img/structure/B1223841.png)
![[4-Methoxy-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide](/img/structure/B1223842.png)
![N-[3-cyano-1-(2-furanylmethyl)-10-methyl-5-oxo-2-dipyrido[3,4-c:1',2'-f]pyrimidinylidene]-2-furancarboxamide](/img/structure/B1223843.png)